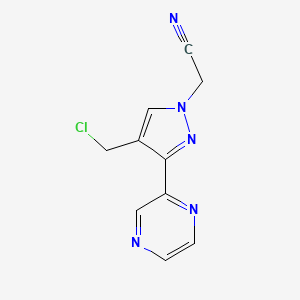

2-(4-(chloromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile

Description

Properties

IUPAC Name |

2-[4-(chloromethyl)-3-pyrazin-2-ylpyrazol-1-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN5/c11-5-8-7-16(4-1-12)15-10(8)9-6-13-2-3-14-9/h2-3,6-7H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDIAZFQFJAYJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NN(C=C2CCl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Formation

The pyrazole ring is commonly synthesized via cyclocondensation of hydrazines with α,β-unsaturated ketones or acetylenic ketones. For example, hydrazine derivatives react with acetylenic ketones to yield substituted pyrazoles, sometimes as regioisomeric mixtures that can be separated or selectively synthesized depending on reaction conditions and substituents.

Functionalization with Chloromethyl Group

The chloromethyl group at the 4-position of the pyrazole ring can be introduced by chloromethylation reactions, often involving chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid equivalents. This step is usually performed after the pyrazole core and pyrazin-2-yl substitution are established to avoid side reactions.

Attachment of Acetonitrile Moiety

The acetonitrile group is attached via alkylation of the pyrazole nitrogen with a suitable acetonitrile-containing electrophile. This may involve nucleophilic substitution reactions where the pyrazole nitrogen attacks a chloromethyl acetonitrile derivative or similar intermediates, resulting in the final compound.

Process Optimization and Yield

The Suzuki coupling step is critical and has been optimized to:

- Reduce palladium catalyst loading to as low as 0.6-0.8 mol%

- Avoid cumbersome distillation and ethanolic HCl treatment steps

- Minimize isolation steps to improve overall yield and purity

- Achieve total yields of approximately 84.5% for intermediate stages leading to the final product

Summary Data Table of Key Preparation Parameters

| Step | Reagents/Conditions | Solvent(s) | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Pyrazole ring formation | Hydrazine + acetylenic ketone | Ethanol or DMF | - | Reflux or RT | Variable | Moderate | May form regioisomers; selectivity depends on substrate |

| Suzuki coupling (pyrazin-2-yl introduction) | Pyrazole boronic acid ester + halopyrazine derivative | Acetonitrile-water (50:50) | Pd(OAc)2 (0.6-0.8 mol%), triphenylphosphine, K2CO3 | 60-75 | 1-5 | High (~85) | Nitrogen atmosphere; water addition for precipitation |

| Chloromethylation | Chloromethylating agent (e.g., chloromethyl methyl ether) | Suitable organic solvent | Acid catalyst (HCl or equivalents) | Ambient to reflux | Hours | Moderate | Performed post-pyrazole formation |

| Acetonitrile attachment | Alkylation with chloromethyl acetonitrile derivative | Organic solvent | Base or nucleophile | Ambient to reflux | Hours | Moderate | Final functionalization step |

Research Findings and Considerations

- The palladium-catalyzed Suzuki reaction is the most critical and well-studied step in the synthesis, with extensive optimization to reduce catalyst loading and improve isolation efficiency.

- The chloromethylation and acetonitrile attachment steps require careful control to avoid side reactions and ensure regioselectivity.

- The overall synthetic route is suitable for scale-up due to minimized catalyst use, simplified isolation, and relatively high yields.

- Analogous pyrazole derivatives have been synthesized using similar methods, confirming the robustness of cyclocondensation and cross-coupling strategies in pyrazole chemistry.

Chemical Reactions Analysis

Types of Reactions

2-(4-(chloromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile can undergo various types of chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be replaced by various nucleophiles, such as amines, thiols, or alcohols.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: The compound can be reduced to modify the pyrazole or pyrazinyl rings.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Major Products Formed

Nucleophilic substitution: Products include various substituted pyrazole derivatives.

Oxidation: Products include oxidized pyrazole derivatives with additional functional groups.

Reduction: Products include reduced pyrazole derivatives with modified ring structures.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

This compound serves as a scaffold for the synthesis of novel pharmaceuticals. Research indicates that derivatives of pyrazole compounds can be designed to target specific enzymes or receptors, making them potential candidates for drug development against various diseases, including cancer and diabetes . For instance, compounds with similar structures have been investigated for their inhibitory effects on glycine transporters, which are implicated in psychiatric disorders .

Case Studies

- A study highlighted the development of pyrazole derivatives that showed promising antitumor activity against human cancer cell lines such as MCF-7 and HCT-116. These compounds were evaluated alongside traditional chemotherapeutics like Doxorubicin, demonstrating significant potential in oncology .

- Another investigation focused on the synthesis of glycine transporter inhibitors, where modifications to the pyrazole ring enhanced the inhibitory activity significantly, suggesting that similar modifications could be applied to 2-(4-(chloromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile for improved pharmacological properties .

Biological Research

Biological Probes

The compound can be utilized as a probe in biological research to investigate enzyme activities and protein interactions. Its ability to selectively bind to biological targets allows researchers to study complex biochemical pathways and cellular processes .

Applications in Disease Mechanisms

Research has shown that pyrazole derivatives can modulate various biological activities, including antimicrobial and anti-inflammatory effects. The exploration of this compound in these contexts could provide insights into disease mechanisms and therapeutic interventions .

Materials Science

Development of New Materials

In materials science, this compound can contribute to the synthesis of new materials with unique electronic or optical properties. Its heterocyclic nature allows for modifications that can enhance material characteristics such as conductivity or photostability .

| Application Area | Potential Uses | Example Outcomes |

|---|---|---|

| Medicinal Chemistry | Drug development | Antitumor agents targeting cancer cell lines |

| Biological Research | Enzyme/protein studies | Understanding biochemical pathways |

| Materials Science | Novel material synthesis | Enhanced electronic properties |

Industrial Applications

The compound may also find utility in industrial processes as a catalyst or intermediate in chemical syntheses. Its reactivity and structural features make it suitable for various chemical transformations, potentially leading to the production of valuable chemicals .

Mechanism of Action

The mechanism of action of 2-(4-(chloromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions between the compound and its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole-Acetonitrile Derivatives

2-(4-Chloro-1H-pyrazol-1-yl)acetonitrile (CAS 105675-84-1)

- Similarity Score : 0.67

- Key Differences : Lacks the pyrazine and chloromethyl groups. The 4-chloro substituent simplifies the structure but reduces opportunities for nucleophilic substitution compared to the chloromethyl group in the target compound.

- Applications : Primarily used as a synthetic intermediate due to its unmodified reactivity profile.

2-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)acetonitrile (CAS 134161-75-4)

Functional Group Replacements

2-(4-Chloro-1H-pyrazol-1-yl)acetic Acid (CAS 29274-24-6)

- Similarity Score : 0.59

- Key Differences : The acetonitrile group is replaced by a carboxylic acid. This substitution increases hydrophilicity but eliminates the nitrile’s capacity for click chemistry or nitrile-to-amine conversions.

Pyrazole-Pyrrolopyrimidine Hybrids (e.g., Example 71 in )

- Structure : Combines pyrazole-acetonitrile with pyrrolo[2,3-d]pyrimidin-4-yl and sulfonyl groups .

- Key Differences : The pyrrolopyrimidine moiety enhances π-π stacking in biological targets (e.g., kinase inhibitors), while the target compound’s pyrazine group may favor interactions with heme-containing enzymes.

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Synthetic Flexibility : The chloromethyl group in the target compound allows for derivatization into amides or ethers, a feature underutilized in simpler analogs like CAS 105675-84-1 .

- Spectroscopic Confirmation : NMR and LCMS () are standard for characterizing such compounds, ensuring structural fidelity during synthesis .

- Safety Considerations : Nitrile groups necessitate strict handling protocols (e.g., P210) across all analogs, whereas carboxylic acid derivatives (e.g., CAS 29274-24-6) pose fewer toxicity risks .

Biological Activity

2-(4-(Chloromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile (CAS No. 2091563-49-2) is a heterocyclic compound characterized by its unique structural features, including a pyrazole ring substituted with chloromethyl and pyrazinyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets.

The synthesis of this compound typically involves multiple steps:

- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

- Introduction of the Pyrazinyl Group : Conducted via nucleophilic substitution using a suitable pyrazinyl halide.

- Chloromethylation : Introduced using chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst.

- Acetonitrile Group Introduction : Accomplished through nucleophilic substitution with acetonitrile and a suitable leaving group.

The biological activity of this compound is largely dependent on its ability to interact with specific enzymes or receptors. It may modulate enzyme activity by binding to active sites or altering protein-protein interactions. The precise molecular targets remain to be fully elucidated, but the compound's structural features suggest potential interactions with various biological pathways .

Biological Activities

Recent studies have highlighted the broad spectrum of biological activities associated with pyrazole derivatives, including anti-inflammatory, anti-cancer, and antimicrobial properties. Notably, compounds containing the pyrazole nucleus have been shown to exhibit significant inhibition against various cancer cell lines and pathogens:

- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cell proliferation in several human cancer cell lines, including HeLa and HCT116 cells. For instance, certain analogs demonstrated IC50 values in the low micromolar range against these cell lines .

- Antimicrobial Activity : Pyrazole derivatives have also been evaluated for their effectiveness against bacterial pathogens, with some compounds showing promising results against Enterococcus faecalis .

Case Study 1: Inhibition of Cancer Cell Growth

A study focused on several pyrazole derivatives revealed that specific modifications to the pyrazole structure could enhance anticancer activity. For example, compounds with halogen substitutions exhibited increased potency against various tumor cell lines, suggesting that structural diversity plays a crucial role in biological efficacy .

Case Study 2: Cholinesterase Inhibition

Research on related pyrazole compounds indicated their potential as cholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's. Compounds from this class showed IC50 values indicating effective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(4-(bromomethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile | Bromomethyl instead of chloromethyl | Enhanced anticancer activity |

| 2-(4-(chloromethyl)-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile | Pyridinyl group | Antimicrobial properties |

| 2-(4-(chloromethyl)-3-(pyrazin-2-yl)-1H-imidazol-1-yl)acetonitrile | Imidazole ring | Potential neuroprotective effects |

Q & A

Q. What synthetic strategies are effective for constructing the pyrazole-acetonitrile core in 2-(4-(chloromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile?

The pyrazole-acetonitrile scaffold can be synthesized via cyclocondensation of hydrazine derivatives with β-ketonitriles or via functionalization of pre-formed pyrazole rings. For example, describes the use of diazomethane and triethylamine in dichloromethane to functionalize pyrazole intermediates, which could be adapted for introducing the chloromethyl and pyrazine substituents. The acetonitrile group is typically introduced through nucleophilic substitution or alkylation reactions, as seen in analogous compounds like 2-(4-bromopyrazol-1-yl)acetonitrile .

Q. How can the structure of this compound be validated, and what analytical techniques are critical for characterization?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, as demonstrated in for a related pyrazole-pyridine derivative. Complementary techniques include:

- NMR spectroscopy : To confirm substituent positions (e.g., pyrazine protons at δ 8.5–9.5 ppm).

- High-resolution mass spectrometry (HRMS) : To verify molecular formula and fragmentation patterns.

- FT-IR spectroscopy : To identify nitrile (C≡N stretch ~2250 cm⁻¹) and pyrazine/pyrazole ring vibrations .

Q. What are the key reactivity patterns of the chloromethyl and pyrazine groups in this compound?

- Chloromethyl group : Susceptible to nucleophilic substitution (e.g., with amines or thiols) or elimination under basic conditions. highlights similar reactivity in Mannich reactions involving chlorinated phenols and diazacrown ethers .

- Pyrazine ring : Acts as a hydrogen-bond acceptor and can participate in metal coordination or π-π stacking interactions. Its electron-deficient nature makes it amenable to electrophilic substitution at the 5-position .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate instability of the chloromethyl group during functionalization?

The chloromethyl group’s lability requires careful control of temperature, solvent polarity, and base strength. suggests using low temperatures (–20°C to –15°C) and aprotic solvents (e.g., dichloromethane) to minimize decomposition. Alternatively, in situ protection of the chloromethyl group (e.g., as a silyl ether) may stabilize it during multi-step syntheses . Post-reaction purification via column chromatography (ethyl acetate/hexane gradients) can isolate the desired product from degradation byproducts .

Q. What computational methods are suitable for predicting the compound’s binding affinity or reactivity in drug discovery contexts?

- Density Functional Theory (DFT) : To model electronic properties (e.g., nucleophilic/electrophilic sites) and optimize geometries.

- Molecular docking : To assess interactions with biological targets (e.g., kinases or receptors), leveraging pyrazine’s role as a hinge-binder in kinase inhibitors (see for related pyrrolopyrimidine derivatives) .

- Molecular Dynamics (MD) simulations : To study solvation effects and conformational stability .

Q. How can contradictory solubility data for this compound be resolved across different studies?

Discrepancies may arise from polymorphic forms or solvent impurities. Systematic analysis includes:

Q. What strategies are effective for synthesizing isotopically labeled analogs (e.g., ¹³C or ¹⁵N) for metabolic or mechanistic studies?

- Isotope incorporation during cyclocondensation : Use ¹³C-labeled acetonitrile or ¹⁵N-enriched hydrazines.

- Post-synthetic modification : Exchange chlorine with ³⁶Cl via radical pathways, as described in for halogenated pyridine derivatives .

Methodological Considerations

Q. How should researchers handle potential genotoxicity risks associated with the chloromethyl group?

- Ames test : Screen for mutagenicity using Salmonella typhimurium strains.

- Glutathione (GSH) trapping assays : Monitor covalent binding to biomolecules, as chloromethyl groups can alkylate DNA/proteins.

- Substitution with less reactive groups (e.g., fluoromethyl) : To reduce toxicity while retaining reactivity, as seen in for fluorinated analogs .

Q. What chromatographic techniques are optimal for purifying this compound, given its polarity and thermal sensitivity?

- Reverse-phase HPLC : Using C18 columns with acetonitrile/water gradients.

- Size-exclusion chromatography (SEC) : For desalting or removing polymeric byproducts.

- Low-temperature flash chromatography : To prevent thermal degradation, as recommended in .

Q. How can researchers address challenges in scaling up synthesis while maintaining regioselectivity?

- Flow chemistry : Enables precise control of reaction parameters (residence time, temperature) for high regioselectivity.

- Design of Experiments (DoE) : To identify critical variables (e.g., stoichiometry, catalyst loading) affecting yield and purity, inspired by ’s optimization of crown ether syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.